(3R,4S)-4-methylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carboxylic acid functional group. The compound’s stereochemistry is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative. This reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Another method involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The choice of catalyst, solvent, and reaction parameters are critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R,4S)-4-methylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3R,4S)-4-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. As a ligand, it can interact with receptors or other proteins, modulating their function. The molecular targets and pathways involved vary based on the biological context and the specific interactions of the compound.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
(3R,4S)-4-hydroxymethylpyrrolidine-3-carboxylic acid: Contains a hydroxymethyl group instead of a methyl group.
(3R,4S)-4-bromomethylpyrrolidine-3-carboxylic acid: Features a bromomethyl group in place of the methyl group.
Uniqueness
(3R,4S)-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where the specific configuration can significantly impact the efficacy and safety of the resulting compounds.
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3R,4S)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
FLYSYPZJEXSTBV-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1C(=O)O |
Canonical SMILES |
CC1CNCC1C(=O)O |
Origin of Product |
United States |
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